molecular formula C6H6N2S B13942786 2-Methylimidazo[5,1-b]thiazole

2-Methylimidazo[5,1-b]thiazole

Katalognummer: B13942786
Molekulargewicht: 138.19 g/mol
InChI-Schlüssel: PLXOIVHYYLFHNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylimidazo[5,1-b]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[5,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-bromo ketones under basic conditions. For example, the reaction of 2-aminothiazole with phenacyl bromide in the presence of a base such as potassium carbonate in ethanol can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to optimize yield and efficiency. A modern industrial method involves a three-reactor multistage system where the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid is carried out in the first reactor, followed by subsequent steps to produce the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylimidazo[5,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenacyl bromide in ethanol with potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted imidazo[5,1-b]thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylimidazo[5,1-b]thiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methylimidazo[5,1-b]thiazole involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to the disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylimidazo[5,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methyl group at the 2-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Eigenschaften

Molekularformel

C6H6N2S

Molekulargewicht

138.19 g/mol

IUPAC-Name

2-methylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H6N2S/c1-5-3-8-4-7-2-6(8)9-5/h2-4H,1H3

InChI-Schlüssel

PLXOIVHYYLFHNH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=NC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.